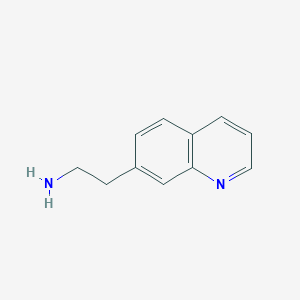

2-(喹啉-7-基)乙胺

描述

2-(Quinolin-7-YL)ethanamine, commonly known as QEA, is a chemical compound with the molecular formula C12H13N2. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Synthesis Analysis

Quinoline derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Chemical Reactions Analysis

Quinoline derivatives exhibit a broad range of biological activities. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .科学研究应用

Crystal Structure Analysis

The crystal structure of complexes involving 2-(Quinolin-7-YL)ethanamine derivatives has been extensively studied. For example, Faizi et al. (2015) explored the crystal structure of a mononuclear title complex synthesized from a quinoline-derived Schiff base, revealing a distorted trigonal bipyramidal coordination geometry around the Cd2+ atom (Faizi, Sharkina, & Davydenko, 2015).

Chemotherapeutic Applications

Wang et al. (2018) described the synthesis of mono-functional platinum complexes containing 8-substituted quinoline derivatives, showing significant in vitro cytotoxicity and potential as chemotherapeutic drugs (Wang et al., 2018).

Molecular Dynamics

Zhang et al. (2005) investigated the dynamics of molecular conformational changes for Cu(I) complexes of tripodal ligands, including those derived from quinoline, to understand the structural and energetic details of dynamic processes in molecular chemistry (Zhang, Siu, Lin, & Canary, 2005).

Bioimaging and Biomedical Applications

Gasser et al. (2012) synthesized a rhenium tricarbonyl complex of a bis(quinoline)-derived ligand for bioimaging purposes, showing strong UV absorbance and fluorescence, indicating potential applications in biomedical imaging (Gasser et al., 2012).

Cytotoxic Activity Studies

Kozyr and Romanenko (2022) conducted studies on the cytotoxic activity of 7-R-4-substituted quinoline derivatives, revealing significant phytotoxic effects, indicating potential applications in crop production and drug development (Kozyr & Romanenko, 2022).

Malaria Treatment Research

Mudududdla et al. (2018) identified a 2-(piperidin-1-yl)ethanamine-linked analogue as a promising compound against Plasmodium falciparum, demonstrating potential in malaria treatment (Mudududdla et al., 2018).

安全和危害

未来方向

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, future research may focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

属性

IUPAC Name |

2-quinolin-7-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-6-5-9-3-4-10-2-1-7-13-11(10)8-9/h1-4,7-8H,5-6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBGYFVCEOVZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)CCN)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30695246 | |

| Record name | 2-(Quinolin-7-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Quinolin-7-YL)ethanamine | |

CAS RN |

910412-44-1 | |

| Record name | 2-(Quinolin-7-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30695246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

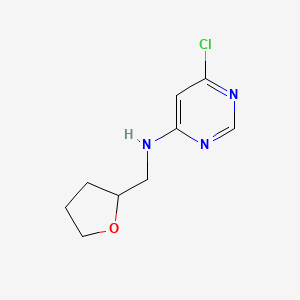

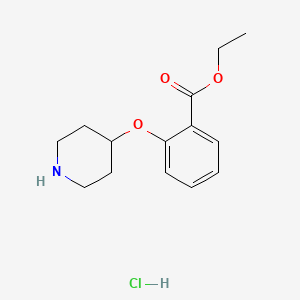

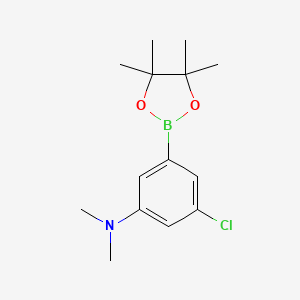

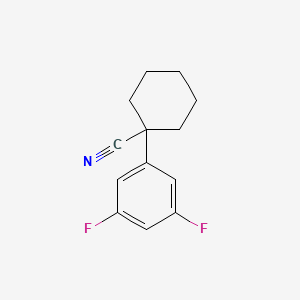

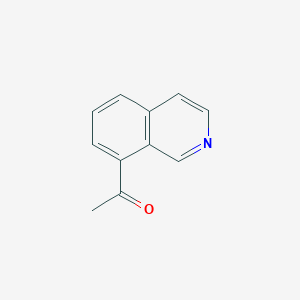

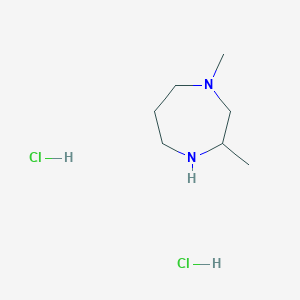

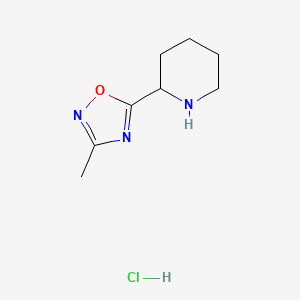

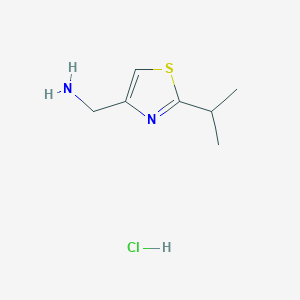

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-(Ethoxycarbonyl)thiophen-2-yl]boronic acid](/img/structure/B1394850.png)